molecular formula C7H8N4 B072522 5-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine CAS No. 1501-10-6

5-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine

Cat. No. B072522
CAS RN: 1501-10-6
M. Wt: 148.17 g/mol
InChI Key: ZEWNAJJTKKUMEK-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 5-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine and its derivatives involves several steps, including the reaction of 4,6-dichloro-2-methylthiopyrimidine-5-carbonitrile with amines and methyl glycinate. This process yields the corresponding acid amides, which are starting materials for the synthesis of various derivatives possessing fungicidal properties (Tumkevicius, Urbonas, & Vainilavicius, 2000). Another approach involves heating pyrrolo[2,3-d]pyrimidin-4(3H)-ones in a mixture of phosphorus pentoxide, N,N-dimethylcyclohexylamine, and the appropriate amine hydrochloride to prepare substituted derivatives (Jørgensen, Girgis, & Pedersen, 1985).

Molecular Structure Analysis

The molecular structure of 5-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine derivatives showcases variations depending on the substituents and synthesis methods. Structural optimization and studies have led to the identification of derivatives with potent activity in various models, highlighting the importance of the core structure in biological activity (Li et al., 2018).

Chemical Reactions and Properties

Reactions involving 5-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine often lead to the formation of derivatives with diverse biological activities. These reactions include condensation, cyclization, and coupling reactions that modify the core structure to yield compounds with enhanced properties. For instance, derivatives have been synthesized that show potent inhibitory activity against Ser/Thr kinases, which are significant for their applications in biological and medicinal chemistry (Deau et al., 2013).

Scientific Research Applications

  • Anti-Inflammatory Applications

    • Field : Pharmacology
    • Application Summary : Pyrimidines, including 5-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine, have been found to have anti-inflammatory effects . These effects are attributed to their inhibitory response against the expression and activities of certain vital inflammatory mediators .
    • Methods and Procedures : Numerous methods for the synthesis of pyrimidines are described . The anti-inflammatory effects of pyrimidines are studied by observing their inhibitory response against certain vital inflammatory mediators .
    • Results : Literature studies reveal that a large number of pyrimidines exhibit potent anti-inflammatory effects .
  • Antitubercular Applications

    • Field : Microbiology
    • Application Summary : 7H-Pyrrolo[2,3-d]pyrimidine derivatives have been explored as antitubercular agents .
    • Methods and Procedures : The minimum inhibitory concentration (MIC) of the compounds against the green fluorescent protein (GFP) reporter strain of Mycobacterium tuberculosis was assayed using the standard broth microdilution method .
    • Results : Sixteen compounds displayed in vitro activity against the GFP reporter strain of Mycobacterium tuberculosis with MIC 90 values of 0.488–62.5 µM .
  • Inhibition of Protein Kinase R (PKR)-like Endoplasmic Reticulum Kinase (PERK)

    • Field : Biochemistry
    • Application Summary : 7-Methyl-5-(1-{[3-(trifluoromethyl)phenyl]acetyl}-2,3-dihydro-1H-indol-5-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine (GSK2606414) is a potent and selective first-in-class inhibitor of PERK .
  • JAK Inhibitor

    • Field : Pharmacology
    • Application Summary : Modification of the 3-aminopiperidine linker in tofacitinib, a JAK inhibitor, led to the discovery of highly selective JAK1 inhibitors with nanomolar potency in a human whole blood assay .
  • Antitumor Applications

    • Field : Oncology
    • Application Summary : Compounds related to 5-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine have been reported as potent antimitotic and antitumor agents with P-glycoprotein (Pgp) modulatory effects .
  • Pharmaceutical Intermediate

    • Field : Pharmaceutical Chemistry
    • Application Summary : N-Methyl-N-((3R,4R)-4-methyl-1-benzyl-3-piperidinyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine, a derivative of 5-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine, can be used as a pharmaceutical intermediate .
  • BTK Inhibitors for the Treatment of Rheumatoid Arthritis

    • Field : Pharmacology
    • Application Summary : 7H-pyrrolo[2,3-d]pyrimidin-4-amine derivatives have been developed as BTK inhibitors for the treatment of rheumatoid arthritis .
  • Antiviral Applications

    • Field : Virology
    • Application Summary : Pyrimidines, including 5-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine, have been found to have antiviral effects .
    • Methods and Procedures : Numerous methods for the synthesis of pyrimidines are described . The antiviral effects of pyrimidines are studied by observing their inhibitory response against certain vital viral mediators .
    • Results : Literature studies reveal that a large number of pyrimidines exhibit potent antiviral effects .

Future Directions

The future directions for the research and development of “5-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine” and its derivatives could involve further exploration of their potential applications in various fields . For instance, one study suggested that these compounds may be employed in the development of future antidiabetic drugs .

properties

IUPAC Name

5-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N4/c1-4-2-9-7-5(4)6(8)10-3-11-7/h2-3H,1H3,(H3,8,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEWNAJJTKKUMEK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CNC2=NC=NC(=C12)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20418300
Record name 5-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20418300
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine

CAS RN

1501-10-6
Record name 1501-10-6
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=86923
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20418300
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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